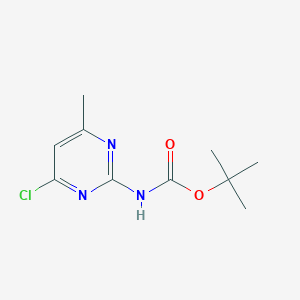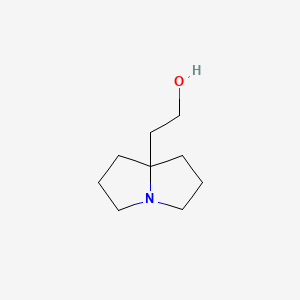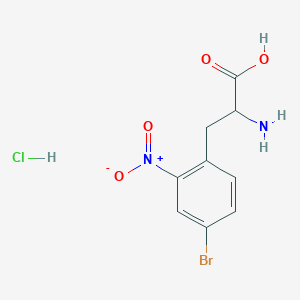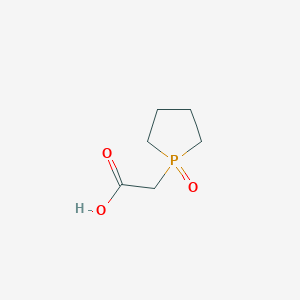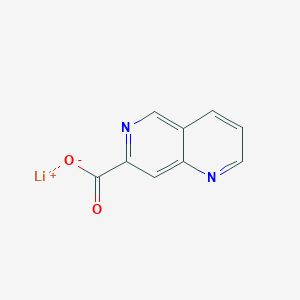
Lithium(1+) 1,6-naphthyridine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1,6-naphthyridine-7-carboxylate is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, diagnostics, and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridines typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common method is the cyclization of appropriate precursors under thermal conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to yield the naphthyridine core .
Industrial Production Methods
Industrial production methods for lithium(1+) 1,6-naphthyridine-7-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
Lithium(1+) 1,6-naphthyridine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the naphthyridine ring .
科学的研究の応用
Lithium(1+) 1,6-naphthyridine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Diagnostics: It is used in diagnostic applications due to its ability to interact with biological molecules.
Industrial Applications: The compound finds use in industrial processes, including the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of lithium(1+) 1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into the naphthyridine skeleton, leading to the inhibition of kinase activity .
類似化合物との比較
Similar Compounds
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another isomeric form with different nitrogen atom arrangements, used in various applications including drug development and materials science.
Uniqueness
Lithium(1+) 1,6-naphthyridine-7-carboxylate is unique due to its specific structure and the presence of lithium, which can influence its reactivity and biological activity. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .
特性
分子式 |
C9H5LiN2O2 |
|---|---|
分子量 |
180.1 g/mol |
IUPAC名 |
lithium;1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C9H6N2O2.Li/c12-9(13)8-4-7-6(5-11-8)2-1-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1 |
InChIキー |
MVSNKNXWGYPAHC-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC2=CN=C(C=C2N=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
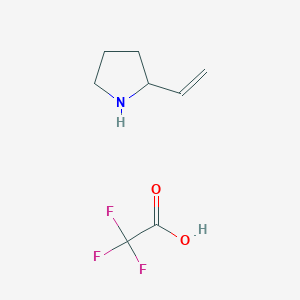
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
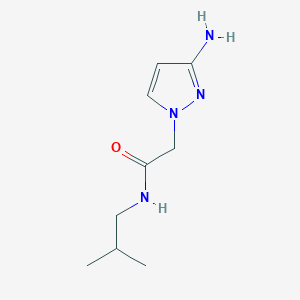
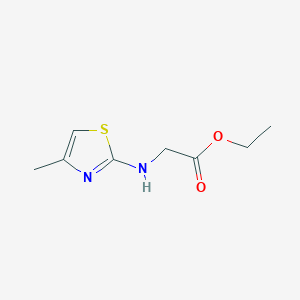

amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
